Ethyl azocan-1-ylacetate
Description
Contextualization within Azacycle and Ester Chemistry Paradigms
Azacycles, or nitrogen-containing heterocyclic compounds, are fundamental building blocks in organic and medicinal chemistry. openmedicinalchemistryjournal.com The azocane (B75157) ring, a saturated eight-membered heterocycle with one nitrogen atom, is a less common but structurally intriguing motif. mdpi.com The study of such medium-sized rings is important for understanding conformational preferences and their influence on the biological activity and physical properties of the molecule. Saturated N-heterocycles like piperidine (B6355638) and pyrrolidine (B122466) are ubiquitous in pharmaceuticals, and the exploration of larger ring systems like azocane offers opportunities to access new chemical space. openmedicinalchemistryjournal.com
Esters, characterized by the -COOR functional group, are also of great significance. Ethyl acetate (B1210297), a simple ester, is widely used as a solvent and is a key participant in various organic transformations. nih.gov The presence of the ethyl acetate group in Ethyl azocan-1-ylacetate introduces a site for potential chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.
Overview of Functional Groups and Their Chemical Significance
The chemical behavior of this compound is dictated by its two primary functional groups: the tertiary amine within the azocane ring and the ethyl ester group.
The Azocane Moiety: The tertiary amine in the azocane ring imparts basic properties to the molecule and serves as a nucleophilic center. This allows for reactions such as alkylation, acylation, and the formation of coordination complexes with metal ions. The large, flexible eight-membered ring can adopt various low-energy conformations, which can be a critical factor in its interaction with biological targets.
The Ethyl Ester Group: The ethyl ester functionality is a classic electrophilic site. It can undergo nucleophilic acyl substitution reactions, most notably hydrolysis to yield the corresponding carboxylic acid, azocan-1-ylacetic acid. This transformation is significant as it converts the ester into a more polar, potentially biologically active carboxylic acid. The ester can also be reduced to an alcohol or react with Grignard reagents.
A plausible and common method for the synthesis of this compound is the N-alkylation of azocane (also known as heptamethyleneimine) with an ethyl haloacetate , such as ethyl bromoacetate (B1195939). This is a standard nucleophilic substitution reaction where the nitrogen atom of the azocane ring attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
Current Research Landscape and Gaps Pertaining to this compound
Detailed Conformational Analysis: Investigating the preferred three-dimensional structure of the molecule in different solvents and in the solid state.
Biological Screening: Evaluating the compound for various biological activities, given the prevalence of N-heterocycles in pharmaceuticals. openmedicinalchemistryjournal.com
Polymer Chemistry: Exploring the potential of the corresponding carboxylic acid (derived from the hydrolysis of this compound) as a monomer for the synthesis of novel polyamides or other polymers.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(azocan-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTLYTRBYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Azocan 1 Ylacetate and Analogues
Direct Synthesis Approaches to Ethyl azocan-1-ylacetate
The most straightforward methods for the synthesis of this compound involve the formation of the ester functionality on a pre-existing azocane (B75157) ring or the direct attachment of the ethyl acetate (B1210297) group to the nitrogen atom of the heterocycle.
Esterification Reactions in the Formation of Azocane Acetates
One direct route to azocane acetates involves the esterification of an alcohol precursor, namely azocan-1-ol. While specific literature on the esterification of azocan-1-ol is scarce, the principles of Fischer-Speier esterification are broadly applicable. This reaction typically involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, water is usually removed as it is formed. libretexts.orgchemguide.co.uk
Another approach is the reaction of an alcohol with an activated carboxylic acid derivative, such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). libretexts.org These reactions are generally faster and not reversible but may require a base to neutralize the acidic byproduct.
A typical Fischer esterification reaction is as follows: Azocan-1-ol + Acetic Acid ⇌ 1-Acetoxyazocane + Water
Transesterification, the conversion of one ester to another, could also be employed, for example, by reacting azocan-1-ol with ethyl acetate, though this method is less common for simple acetate esters.
Alkylation Strategies for the N-Substitution of Azacyclic Precursors
The most common and direct method for the synthesis of this compound is the N-alkylation of the parent heterocycle, azocane (also known as heptamethyleneimine). wikipedia.org This nucleophilic substitution reaction involves the reaction of azocane with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. beilstein-journals.orgyoutube.com The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. The choice of base and solvent can significantly influence the reaction's efficiency. researchgate.net
Common conditions for the N-alkylation of secondary amines like azocane are summarized in the table below. The use of a catalyst, such as potassium iodide (KI), can enhance the rate of reaction, particularly when using ethyl chloroacetate, by an in-situ Finkelstein reaction to generate the more reactive iodoacetate. researchgate.netbeilstein-journals.org
| Reagent | Base | Solvent | Catalyst | Temperature | Typical Yield | Reference |
| Ethyl bromoacetate | K₂CO₃ | Acetone | None | Reflux | Good | researchgate.net |
| Ethyl chloroacetate | NaH | DMF | None | 0 °C to RT | Good | researchgate.net |
| Ethyl chloroacetate | K₂CO₃ | Acetone | KI | Reflux | Excellent | researchgate.net |
| Ethyl bromoacetate | Cs₂CO₃ | DMF | None | RT | High | researchgate.net |
| Ethyl bromoacetate | Na₂CO₃ | CH₃CN | None | Reflux | Good | researchgate.net |
Table 1: Representative Conditions for N-alkylation of Secondary Amines with Ethyl Haloacetates.
The general reaction scheme is: Azocane + Ethyl bromoacetate + Base → this compound + Base·HBr
Convergent and Divergent Synthetic Pathways for Azocane Ester Scaffolds
More complex synthetic strategies, such as convergent and divergent synthesis, allow for the creation of libraries of related compounds from common precursors, which is valuable in medicinal chemistry and drug discovery. semanticscholar.orgnih.gov
A convergent synthesis for a complex azocane ester might involve preparing the azocane ring and the side chain separately and then coupling them in a final step. For instance, a functionalized azocane could be prepared with a reactive handle, which is then used to attach a pre-synthesized ethyl acetate unit.
A divergent synthesis , on the other hand, would start from a common intermediate, such as this compound itself or a precursor, and then modify it in various ways to produce a range of different molecules. nih.gov For example, the ester group of this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a variety of amides or other esters. Alternatively, if the azocane ring contains other functional groups, these could be modified. The goal of divergent synthesis is to generate structural diversity from a single starting point. nih.gov For instance, by carefully selecting reaction conditions (e.g., acidic vs. basic), different regioisomers or structurally distinct products can be obtained from a single substrate. nih.gov
Ring Construction Methods for the Azocane Heterocycle with Integrated Ester Functionality
Instead of starting with a pre-formed azocane ring, it is also possible to construct the eight-membered ring itself. These methods can be designed to incorporate the ethyl acetate side chain during the ring-forming process or to allow for its addition after cyclization.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for forming cyclic compounds. youtube.com To synthesize an azocane ring, a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon at appropriate positions can be induced to cyclize. For the synthesis of this compound, one could envision a long-chain amino ester undergoing an intramolecular N-alkylation.
For example, a compound like ethyl 8-amino-octanoate could theoretically cyclize, but this is entropically disfavored for forming an eight-membered ring. A more plausible approach would involve the cyclization of a precursor where the reactive centers are brought into proximity by other structural features. Intramolecular reactions are generally more favorable for the formation of 5- and 6-membered rings, but methods for medium-sized rings have been developed. youtube.comyoutube.com For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones has been described for the synthesis of six-membered oxazinanones, and similar principles could be adapted for azocane synthesis. frontiersin.org
Ring Expansion Methodologies (e.g., Electrophilic Ring Expansion)
Ring expansion reactions provide an elegant way to access larger rings from more readily available smaller rings. nih.gov Azocanes can be synthesized from piperidine (B6355638) (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring) derivatives. rsc.org
One notable method is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.org This method allows for the direct conversion of a piperidine to its azocane homologue. rsc.org While the cited example does not directly produce this compound, the resulting azocane could be subsequently N-alkylated as described in section 2.1.2.
Another approach involves the reaction of piperidine β-acyl derivatives with acetylenecarboxylic acid esters, which has been shown to lead to an unexpected expansion of the piperidine ring into a hexahydroazocine ring. consensus.app Furthermore, methods for the ring expansion of dihydrobenzazepines to benzazocine derivatives using dibromocarbene have also been explored, showcasing the utility of carbene chemistry in expanding cyclic amine structures.
The table below summarizes some ring expansion approaches that can lead to azocane or related azepine systems, which are precursors or structural analogs.
| Starting Material | Reagents/Catalyst | Product Ring System | Key Features | Reference |
| 2-Alkenyl piperidine | Pd(0) catalyst | Azocane | Two-carbon homologation, stereoselective | rsc.org |
| Piperidine β-acyl derivative | Acetylenecarboxylic acid ester | Hydroazocine | Unexpected ring expansion | consensus.app |
| 2-(Trifluoropropan-2-ol) piperidine | None (involves azetidinium intermediate) | Azocane | Metal-free ring expansion | researchgate.net |
| Dihydrobenzazepin-5-one | Dibromocarbene | Benzazocin-6-one | Carbene-mediated ring expansion |
Table 2: Selected Ring Expansion Methodologies for the Synthesis of Azocane and Related Systems.
These ring construction and expansion methods offer powerful alternatives for the synthesis of the azocane core, which can then be functionalized to yield the target compound, this compound.
Modern Synthetic Techniques Applicable to this compound Production
The synthesis of N-substituted azocanes like this compound traditionally relies on classical methods. However, modern techniques are increasingly being explored to enhance reaction efficiency, reduce environmental impact, and enable novel chemical transformations.
Flow Chemistry and Continuous Processing Approaches
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and product consistency. While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry are highly applicable to its production. The synthesis typically involves the N-alkylation of azocane with an ethyl haloacetate.
Flow processes can be designed for the synthesis of precursors like organic azides, which can then be used in subsequent reactions. For instance, a flow process for the synthesis of alkyl azides has been described, which could be adapted for the synthesis of precursors to various N-substituted heterocycles. rsc.org The continuous flow synthesis of azo compounds has also been reported, highlighting the potential of this technology for handling potentially hazardous reagents and reactions. nih.gov
A hypothetical flow setup for the synthesis of this compound could involve pumping a stream of azocane and a stream of ethyl bromoacetate with a base through a heated reactor coil. The product stream would then be collected, and the product isolated after a suitable work-up. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Table 1: Illustrative Flow Chemistry Parameters for N-Alkylation Reactions
| Parameter | Value Range | Purpose |
| Flow Rate (Reactant A: Azocane) | 0.1 - 1.0 mL/min | Controls stoichiometry and residence time |
| Flow Rate (Reactant B: Ethyl Bromoacetate) | 0.1 - 1.0 mL/min | Controls stoichiometry and residence time |
| Reactor Temperature | 50 - 150 °C | Optimizes reaction rate |
| Residence Time | 5 - 30 min | Ensures complete reaction |
| Solvent | Acetonitrile (B52724), DMF | Solubilizes reactants and facilitates reaction |
This table presents hypothetical parameters based on general principles of flow chemistry for N-alkylation reactions and does not represent experimentally verified conditions for the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in dramatically reduced reaction times. sioc-journal.cn This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including azepine and oxazine (B8389632) derivatives. shd-pub.org.rsarkat-usa.org
The synthesis of this compound via the N-alkylation of azocane is an ideal candidate for microwave-assisted synthesis. The use of microwave irradiation can significantly shorten the reaction time compared to conventional heating methods. For example, the microwave-assisted synthesis of N-alkyl derivatives of azachalcones has been reported to be an environmentally friendly method. nih.gov Similarly, the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates has been achieved in good to excellent yields under microwave heating without the need for catalysts. nih.gov
A typical procedure would involve mixing azocane, ethyl bromoacetate, and a suitable base in a microwave-safe vessel and irradiating the mixture in a microwave reactor for a short period. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to a faster and more efficient synthesis.
Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkylation
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Temperature | Often requires high temperatures | Precise temperature control |
| Yield | Moderate to good | Often higher yields |
| By-products | Can lead to more by-products | Generally cleaner reactions |
| Energy Consumption | Higher | Lower |
This table provides a general comparison based on literature for similar reactions and highlights the potential advantages of microwave-assisted synthesis.
Catalytic Systems in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in modern organic synthesis by enabling new reaction pathways and improving the efficiency and selectivity of existing transformations. While the direct N-alkylation to form this compound may proceed without a catalyst, the synthesis of more complex derivatives and analogues can greatly benefit from catalytic systems.
For instance, multicomponent reactions catalyzed by acids can be employed to construct highly functionalized heterocyclic systems. nih.gov While not directly applied to this compound, these methodologies showcase the potential for developing novel catalytic routes to its derivatives. The synthesis of new heterocyclic compounds, such as ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate, has been described involving several steps, some of which could be amenable to catalytic improvement. researchgate.net
Furthermore, the development of catalysts for C-N bond formation is an active area of research. Transition metal catalysts, for example, are widely used for cross-coupling reactions that could be adapted to synthesize derivatives of this compound with aromatic or other functional groups attached to the azocane ring.
Table 3: Potential Catalytic Approaches for the Synthesis of this compound Derivatives
| Catalytic Approach | Catalyst Example | Potential Application |
| Phase-Transfer Catalysis | Quaternary ammonium (B1175870) salts | Facilitating the reaction between aqueous and organic phases in N-alkylation. |
| Transition Metal Catalysis | Palladium or Copper complexes | Cross-coupling reactions to introduce aryl or vinyl groups onto the azocane ring. |
| Organocatalysis | Chiral amines or phosphoric acids | Enantioselective synthesis of chiral derivatives. |
This table outlines potential catalytic strategies that could be explored for the synthesis of advanced analogues of this compound.
Reactivity and Mechanistic Organic Chemistry of Ethyl Azocan 1 Ylacetate
Reactivity of the Ester Moiety in Ethyl azocan-1-ylacetate
The ester group in this compound is a primary site for a variety of chemical transformations, typical of carboxylic acid derivatives. Its reactivity is influenced by the electronic and steric effects of the adjacent azocane (B75157) ring.
Hydrolysis and Transesterification Kinetics and Equilibria
Hydrolysis
The hydrolysis of this compound involves the cleavage of the ester bond to yield azocan-1-ylacetic acid and ethanol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds via a tetrahedral intermediate.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ions, a direct nucleophilic attack on the carbonyl carbon occurs. youtube.com This process is generally faster and irreversible, as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt. The kinetics of base-catalyzed hydrolysis of amino acid esters have been studied, and the rates are influenced by the structure of the ester and the amino group. tandfonline.compublish.csiro.au While specific kinetic data for this compound is not readily available, the general second-order rate law for saponification would be applicable.
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. youtube.com The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing one of the products. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of Mthis compound and ethanol. The reaction mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.com
| Reaction | Typical Catalyst | General Products | Kinetic Dependence (Base-Catalyzed) |
| Hydrolysis | H+ or OH- | Azocan-1-ylacetic acid + Ethanol | Second-order |
| Transesterification | H+ or RO- | New Ester + Ethanol | Second-order |
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of esters. fiveable.me In this compound, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.comnih.gov
Common nucleophiles for these reactions include:
Ammonia (B1221849) and Amines (Aminolysis): Reaction with ammonia, primary, or secondary amines leads to the formation of amides. For example, the reaction of this compound with ammonia would yield 2-(azocan-1-yl)acetamide. youtube.com
Organometallic Reagents: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can react with the ester. Typically, two equivalents of the organometallic reagent add to the ester, first performing a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield a tertiary alcohol after acidic workup.
The reactivity of the ester towards nucleophilic attack is influenced by the basicity of the azocane nitrogen. Intramolecular interactions or protonation of the nitrogen under certain conditions could affect the electrophilicity of the carbonyl carbon.
Reactions Involving the Alpha-Carbon to the Ester Group (e.g., Enolate Chemistry)
The alpha-carbon of this compound, the carbon atom adjacent to the carbonyl group, possesses acidic protons. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this alpha-carbon to form an enolate. masterorganicchemistry.comyoutube.com
The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions:
Alkylation: The enolate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position. libretexts.org
Aldol and Claisen Condensations: The enolate can also react with other carbonyl compounds. For example, it can add to an aldehyde or ketone in an aldol-type reaction or to another ester molecule in a Claisen condensation.
The formation and reactivity of the enolate are crucial for the synthesis of more complex derivatives of this compound. The choice of base and reaction conditions is critical to avoid competing reactions, such as nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com
Reactivity Profile of the Azocane Nitrogen Atom
The tertiary amine within the azocane ring of this compound is a key reactive center, exhibiting both nucleophilic and basic properties.
Nucleophilicity and Basic Properties of the Tertiary Amine
The nitrogen atom in the azocane ring possesses a lone pair of electrons, making it both a Lewis base and a nucleophile. libretexts.org
Basicity: As a base, the nitrogen can accept a proton from an acid to form a quaternary ammonium (B1175870) salt. The basicity of the azocane nitrogen is expected to be similar to other cyclic tertiary amines. The pKa of the conjugate acid of a typical tertiary amine is around 10-11. libretexts.org The size of the eight-membered ring may influence its basicity due to conformational effects.
Nucleophilicity: The nucleophilicity of the nitrogen atom allows it to attack electrophilic centers. wikipedia.org The nucleophilic character is important in reactions such as N-alkylation and quaternization. The large and flexible nature of the azocane ring may present some steric hindrance to its nucleophilic attack compared to smaller cyclic amines.
| Property | Description | Expected pKa of Conjugate Acid |
| Basicity | Ability to accept a proton | ~10-11 |
| Nucleophilicity | Ability to donate its lone pair to an electrophile | Moderate to good |
N-Alkylation and Quaternization Reactions
N-Alkylation
As a tertiary amine, the nitrogen atom of this compound can undergo N-alkylation when treated with an alkylating agent, such as an alkyl halide. jst.go.jp This reaction leads to the formation of a quaternary ammonium salt. wikipedia.org For example, reaction with methyl iodide would yield N-methyl-N-(2-ethoxy-2-oxoethyl)azocanium iodide.
Quaternization
Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt. google.com This is a specific type of N-alkylation. The reaction rate is dependent on the nature of the alkylating agent, the solvent, and the steric accessibility of the nitrogen atom. researchgate.netmdpi.com The formation of the quaternary ammonium salt introduces a permanent positive charge on the nitrogen atom, which significantly alters the physical and chemical properties of the molecule.
Cycloaddition Reactions and Pericyclic Processes Involving the Azocane Ring
Cycloaddition and pericyclic reactions are powerful tools in organic synthesis for the construction of complex cyclic systems. For this compound, the saturated azocane ring itself lacks the π-systems typically required for common cycloaddition reactions like the Diels-Alder reaction. However, the nitrogen atom and the adjacent methylene (B1212753) groups could potentially be involved in certain types of pericyclic processes or could be functionalized to introduce reactive handles for cycloadditions.
While the saturated azocane ring of this compound is not a diene, it is conceivable that it could be a precursor to a reactive intermediate that participates in cycloaddition reactions. For instance, oxidation could introduce a double bond, forming a cyclic enamine or a more extended π-system. Such intermediates could then react with heterodienophiles.
In a related context, studies on aza-azulene derivatives, which are seven-membered nitrogen heterocycles, have shown their participation in [8π + 2σ] cycloaddition reactions. semanticscholar.org Although the azocane ring is an eight-membered saturated system, this highlights the potential for larger nitrogen-containing rings to engage in higher-order cycloadditions if unsaturation is present.
Should this compound be converted to a cyclic azomethine ylide, for example by N-oxidation and subsequent rearrangement, it could undergo 1,3-dipolar cycloadditions with various dipolarophiles. This is a common strategy for the synthesis of nitrogen-containing heterocyclic systems. numberanalytics.com
Table 1: Hypothetical Cycloaddition Reactions with Heterodienophiles
| Heterodienophile | Potential Intermediate from this compound | Expected Product Type |
| Diethyl azodicarboxylate | Azomethine ylide | Fused pyrazolidine (B1218672) ring system |
| Nitrosobenzene | Cyclic enamine | Fused oxazine (B8389632) ring system |
| Acrolein | Cyclic diene (after dehydrogenation) | Fused cyclohexene (B86901) ring system |
This table is speculative and based on general principles of cycloaddition reactions.
Intramolecular cycloadditions would require the presence of a suitable interacting partner on the ethyl acetate (B1210297) substituent. For example, if the ethyl acetate group were replaced with a substituent containing a dienophile, and unsaturation were introduced into the azocane ring, an intramolecular Diels-Alder reaction could be envisioned.
A more plausible scenario for the existing structure could involve sigmatropic rearrangements. For instance, if a double bond were present on the side chain, a semanticscholar.orgorganic-chemistry.org-sigmatropic rearrangement could occur via an N-ylide intermediate. Similarly, organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, such as the aza-Cope rearrangement, could be possible if an appropriate unsaturated substituent were attached to the nitrogen.
Research on the synthesis of medium-sized heterocycles has shown that ring-closing metathesis (RCM) is a powerful method for constructing these ring systems. uwindsor.ca While this is a synthetic method, the principles of intramolecular reactions leading to cyclic products are relevant.
Oxidative and Reductive Transformations of this compound
The functional groups present in this compound—a tertiary amine and an ester—offer clear sites for oxidative and reductive transformations.
Oxidation: The tertiary amine of the azocane ring is susceptible to oxidation. Common oxidizing agents could lead to various products:
N-Oxide formation: Peroxy acids (e.g., m-CPBA) would be expected to oxidize the nitrogen atom to the corresponding N-oxide.
Oxidative C-N cleavage: Stronger oxidants or specific enzymatic systems could lead to the cleavage of the N-C bonds.
α-Functionalization: Oxidation adjacent to the nitrogen atom (the Polonovski reaction or similar processes) could be used to introduce functionality at the C2 or C8 positions of the azocane ring after N-oxide formation.
Reduction: The ester group is the primary site for reduction.
Reduction to the alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ethyl ester to the corresponding primary alcohol, yielding 2-(azocan-1-yl)ethanol.
Reduction to the aldehyde: The partial reduction of the ester to an aldehyde would be more challenging but could potentially be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
The azocane ring itself is generally stable to reduction, but under harsh conditions (e.g., catalytic hydrogenation at high pressure and temperature), ring-opening could occur. The reduction of N-substituted lactams to the corresponding cyclic amines is a well-established transformation, and while this compound is not a lactam, related reductive methods might be applicable under certain conditions. semanticscholar.orgorganic-chemistry.orgacs.orgrsc.org
Table 2: Predicted Products of Oxidative and Reductive Transformations
| Reagent | Functional Group Targeted | Expected Product |
| m-CPBA | Tertiary amine | This compound N-oxide |
| LiAlH₄ | Ester | 2-(Azocan-1-yl)ethanol |
| DIBAL-H (low temp.) | Ester | 2-(Azocan-1-yl)acetaldehyde |
| H₂/Pd-C (mild) | - | No reaction expected |
This table represents predicted outcomes based on standard organic reactions.
Stereochemical Control and Diastereoselective Synthesis in this compound Chemistry
The study of stereochemical control is crucial in the chemistry of cyclic compounds. The azocane ring of this compound is a flexible eight-membered ring that can exist in various conformations. Any reaction that introduces a new stereocenter on the ring or on the side chain could potentially be controlled to favor one diastereomer over another.
For instance, if a reaction were to occur at one of the methylene groups of the azocane ring, the existing ethyl acetate group could exert stereochemical influence, leading to a diastereoselective outcome. This would depend on the preferred conformation of the molecule in the transition state. Studies on stereocontrol in the synthesis of other medium-sized rings have highlighted the importance of conformational effects in determining the stereochemical outcome of reactions. nih.gov
The synthesis of diastereomerically pure azepane derivatives via piperidine (B6355638) ring expansion demonstrates that high levels of stereoselectivity can be achieved in the chemistry of medium-sized nitrogen heterocycles. acs.org Similar principles would apply to reactions involving the azocane ring.
Detailed Mechanistic Investigations of Key Transformations
Given the absence of published reactions for this compound, no detailed mechanistic investigations are available. However, we can surmise the likely mechanisms for its potential reactions based on general principles of organic chemistry. organic-chemistry.org
A key aspect of mechanistic chemistry is the identification of elementary steps and reactive intermediates. organic-chemistry.org For any transformation of this compound, these would be critical to understand.
In reduction reactions with LiAlH₄: The mechanism would involve the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This would form a tetrahedral intermediate, which would then collapse to release an ethoxide leaving group, forming an aldehyde intermediate. A second hydride attack on the aldehyde would lead to the final alcohol product after an aqueous workup.
In N-oxidation reactions: The reaction with a peroxy acid would proceed via a concerted mechanism where the nitrogen lone pair attacks the electrophilic oxygen of the peroxy acid, with the concomitant transfer of a proton.
In potential cycloaddition reactions: If an unsaturated intermediate were formed, the mechanism would follow the principles of pericyclic reactions, governed by the conservation of orbital symmetry. The elucidation of such mechanisms would involve computational studies (e.g., DFT calculations) and experimental probes like kinetic isotope effect studies and trapping of intermediates.
The study of reaction mechanisms often involves identifying whether a reaction proceeds through a series of discrete steps (a multistep reaction) involving intermediates, or in a single concerted step. For complex transformations, understanding the rate-determining step is also crucial. organic-chemistry.org
Kinetic Isotope Effects in Reaction Pathways
The study of kinetic isotope effects (KIEs) is a powerful tool in mechanistic chemistry to determine the rate-determining step of a reaction and to elucidate the structure of the transition state. youtube.com A KIE is observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. youtube.com The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy).
For a reaction involving this compound, isotopic labeling could be strategically employed at various positions to probe the mechanism. For instance, in a hydrolysis reaction of the ester functional group, substituting the hydrogen atoms on the α-carbon of the acetate moiety with deuterium (B1214612) (²H) would allow for the measurement of a secondary KIE.
Primary vs. Secondary Kinetic Isotope Effects:
Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. youtube.com For C-H bond cleavage, the primary KIE (kH/kD) is typically significant, often in the range of 2 to 7. youtube.com This is because the heavier isotope (deuterium) has a lower zero-point vibrational energy, leading to a higher activation energy for bond cleavage.
Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. youtube.com These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. youtube.com They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state.
In the context of a hypothetical reaction of this compound, such as an elimination or substitution reaction, deuterium labeling could help to distinguish between different mechanistic pathways. For example, a large primary KIE upon deuteration of a specific C-H bond would strongly suggest that the cleavage of this bond is part of the slowest step of the reaction.
While no specific data exists for this compound, studies on the hydrolysis of other esters, such as formate (B1220265) esters, have utilized secondary α-deuterium KIEs to investigate transition-state structures. acs.org Similarly, research on the hydrolysis of a peptidyl-tRNA mimic demonstrated large kinetic isotope effects for carbonyl oxygen-18 and α-deuterium substitutions, indicating a nearly tetrahedral transition state. nih.gov
Advanced Analytical and Spectroscopic Characterization of Ethyl Azocan 1 Ylacetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of Ethyl azocan-1-ylacetate. By analyzing the interactions of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and dynamics of the atoms within the molecule.
The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound requires a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the ethyl group protons, the acetate (B1210297) methylene (B1212753) protons, and the protons of the seven-membered azocane (B75157) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, due to spin-spin coupling. The acetate methylene protons (N-CH₂-COO) would appear as a singlet if there are no adjacent protons, while the protons on the azocane ring would likely show complex, overlapping multiplets due to their similar chemical environments and spin-spin coupling.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eleven distinct carbon signals are expected, corresponding to the carbonyl carbon of the ester, the two carbons of the ethyl group, the acetate methylene carbon, and the seven carbons of the azocane ring. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbonyl carbon appearing furthest downfield. docbrown.infodocbrown.info
Heteronuclear 2D NMR: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton connectivity within the azocane ring and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different functional groups, such as confirming the link between the acetate methylene protons and the carbonyl carbon, and the connection of the N-CH₂ protons of the azocane ring to the acetate methylene group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| 1 | -C(O)O- | - | ~170-172 |
| 2 | -O-CH₂-CH₃ | ~4.1 (quartet) | ~60-62 |
| 3 | -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |
| 4 | N-CH₂-C(O)- | ~3.3 (singlet) | ~55-58 |
| 5 | N-CH₂ (Azocane ring) | ~2.6-2.8 (multiplet) | ~52-55 |
| 6-11 | -(CH₂)₆- (Azocane ring) | ~1.5-1.7 (multiplet) | ~25-30 |
The eight-membered azocane ring is conformationally flexible and can exist in several interconverting forms, such as boat-chair and twist-boat conformations. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes. unibas.it By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals.
At high temperatures, the conformational interconversion may be rapid on the NMR timescale, leading to averaged signals for the ring protons and carbons. As the temperature is lowered, this interconversion slows down. If the rate becomes slow enough, the signals for the individual, non-equivalent protons and carbons of the frozen conformations may be observed separately. By analyzing the spectral changes, such as line broadening and coalescence, it is possible to calculate the kinetic and thermodynamic parameters for the conformational exchange, including the energy barrier to ring inversion. unibas.itnih.gov For this compound, DNMR could provide valuable insights into the preferred conformation of the azocane ring and the energetic barriers separating different conformers.
Mass Spectrometry (MS) Applications
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular weight and formula, of a molecule. Tandem mass spectrometry can further be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule. This compound has a molecular formula of C₁₁H₂₁NO₂. scbt.com HRMS can distinguish its exact mass from other molecules that may have the same nominal mass but different elemental formulas. For the protonated molecule [M+H]⁺, HRMS would provide a measured m/z value that can be compared to the calculated theoretical value to confirm the molecular formula with a high degree of confidence. odu.edu
Table 2: Molecular Formula and Exact Mass Data
| Compound | Molecular Formula | Molecular Weight (Nominal) | Calculated Exact Mass [M] | Calculated Exact Mass [M+H]⁺ |
|---|---|---|---|---|
| This compound | C₁₁H₂₁NO₂ | 199 g/mol | 199.15723 | 200.16451 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, typically through collision-induced dissociation (CID), to produce a spectrum of smaller product ions. nationalmaglab.org The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.
For this compound, the protonated molecule [M+H]⁺ (m/z 200.2) would be selected as the precursor ion. The fragmentation is likely to occur at the most labile bonds and is directed by the charge site, which is the tertiary amine. Plausible fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. youtube.com This can lead to the opening of the azocane ring and the formation of various stable fragment ions.
Loss of the Ester Group: Fragmentation can involve the loss of the ethyl group (loss of 29 Da, C₂H₅) or ethylene (B1197577) (loss of 28 Da, C₂H₄), or the entire ethoxy group (loss of 45 Da, OC₂H₅).
Cleavage of the Acetate Side Chain: The bond between the nitrogen and the acetate methylene group can cleave, leading to a fragment corresponding to the protonated azocane ring.
The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the identity of the compound. nih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar and thermally labile compounds like this compound. youtube.com The analysis is typically performed in positive ion mode, as the tertiary amine group is basic and readily accepts a proton from the solvent to form a stable [M+H]⁺ ion. nih.gov
Key considerations for the ESI-MS analysis of this compound include:
Solvent System: A mixture of water or methanol (B129727) with a small amount of a volatile acid (like formic acid) is often used to promote protonation and enhance the signal of the [M+H]⁺ ion. uab.edu
Ionization Efficiency: The efficiency of ionization can be influenced by parameters such as the solvent composition, flow rate, and the voltages applied to the ESI source. nih.gov
Adduct Formation: In addition to the protonated molecule, adducts with other cations present in the sample or solvent (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) may also be observed. nih.gov Careful interpretation of the spectrum is necessary to identify the primary molecular ion.
By optimizing these conditions, ESI-MS provides a sensitive and reliable method for detecting and quantifying this compound.
Chromatographic Separation and Analysis
The separation and quantification of this compound in various matrices necessitate the development of robust chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques frequently employed for the analysis of related cyclic amine and ester compounds. The choice between these methods often depends on the sample matrix, the required sensitivity, and the volatility of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For this compound, a reversed-phase HPLC method is often the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.
Method Parameters:
A typical HPLC method for the analysis of this compound could be optimized with the following parameters:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent retention for moderately nonpolar compounds like this compound. |
| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of formic acid helps to improve peak symmetry by protonating the tertiary amine, reducing tailing. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV Detector at 210 nm | The ester carbonyl group in this compound allows for detection at low UV wavelengths. |
Optimization:
The optimization of the HPLC method would involve systematically adjusting the mobile phase composition to achieve a desirable retention time and resolution from potential impurities. A higher percentage of acetonitrile would decrease the retention time, while a lower percentage would increase it. The pH of the mobile phase can also be adjusted to control the ionization state of the analyte and improve peak shape. For chiral separations, specialized chiral stationary phases would be necessary to resolve the enantiomers of this compound. nih.gov
Gas Chromatography (GC) for Purity Assessment and Volatility Studies
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com While this compound has a moderate boiling point, GC can be effectively used for its purity assessment and to study its volatility. The primary challenge in the GC analysis of amines can be their interaction with the stationary phase, which can lead to peak tailing. vt.edu
Method Parameters:
A potential GC method for this compound is outlined below:
| Parameter | Condition | Rationale |
| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) | This type of stationary phase is suitable for a wide range of compounds and can minimize interactions with the amine group. |
| Carrier Gas | Helium or Nitrogen | Inert carrier gases are used to transport the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 250 °C at 10 °C/min, hold for 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds and provides high sensitivity. |
| Injection Mode | Split (e.g., 50:1 split ratio) | A split injection is used for concentrated samples to prevent column overloading. |
Purity Assessment:
For purity assessment, a sample of this compound would be dissolved in a suitable solvent, such as ethyl acetate, and injected into the GC system. sigmaaldrich.comsigmaaldrich.com The resulting chromatogram would show a major peak for this compound and potentially smaller peaks for any volatile impurities. The peak area percentage can be used to estimate the purity of the compound.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of an analyte to improve its analytical properties. researchgate.net For this compound, derivatization can be employed to enhance its detectability by UV/Vis spectroscopy or to improve its ionization efficiency in mass spectrometry.
Introduction of Chromophores for UV/Vis Detection Enhancement
While the ester group in this compound provides some UV absorbance, its sensitivity can be limited. Introducing a chromophore—a light-absorbing group—into the molecule can significantly enhance its response to a UV/Vis detector, allowing for lower detection limits. nih.gov
A common strategy for introducing a chromophore to an amine-containing compound is through a reaction with a derivatizing agent that possesses a strong UV-absorbing moiety. For this compound, the tertiary amine is the primary site for such derivatization, often following a reaction that opens the azocane ring or modifies the ester group to introduce a reactive site. A more direct approach would involve the synthesis of an analogue of this compound that already contains a chromophore.
Example Derivatization Reaction:
A hypothetical derivatization could involve the introduction of a dansyl group, which is known for its high molar absorptivity.
| Derivatizing Agent | Reaction Target | Resulting Chromophore | Expected λmax |
| Dansyl chloride | Tertiary amine (following ring-opening) | Dansyl sulfonamide | ~340 nm |
| Benzoyl chloride | Tertiary amine (following ring-opening) | Benzamide | ~230 nm |
The resulting derivatized product would exhibit strong absorbance at a wavelength where the underivatized compound has minimal absorbance, thereby increasing the sensitivity and selectivity of the HPLC-UV method. nih.gov
Chemical Derivatization for Improved Mass Spectrometric Ionization Efficiency
Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography (GC-MS or LC-MS). The efficiency of ionization can significantly impact the sensitivity of MS analysis. Derivatization can be used to improve the ionization of analytes, particularly in gas chromatography-mass spectrometry (GC-MS), where it can also increase volatility. iu.edu
For this compound, which contains a tertiary amine, derivatization strategies can be employed to produce ions that are more readily detected by the mass spectrometer.
Strategies for Enhanced MS Detection:
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can introduce a highly electronegative group, which can enhance ionization in certain MS modes. iu.edu
Alkylation: The use of alkyl chloroformates, such as propyl chloroformate, can derivatize tertiary amines, leading to products with favorable chromatographic and mass spectrometric properties. vt.edu This reaction often results in a carbamate (B1207046) derivative.
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize active hydrogens, but can also react with other functional groups to increase volatility and improve chromatographic peak shape for GC-MS analysis. iu.edu
Illustrative Derivatization for GC-MS:
| Derivatizing Agent | Target Functional Group | Expected Benefit |
| Propyl Chloroformate | Tertiary Amine | Increased volatility and improved fragmentation pattern for GC-MS analysis. |
| Trifluoroacetic Anhydride (TFAA) | Tertiary Amine | Enhanced ionization efficiency and characteristic mass spectral fragments. |
These derivatization techniques can lead to the formation of products with distinct mass spectra, facilitating both qualitative identification and quantitative analysis with higher sensitivity. nih.gov
Applications of Ethyl Azocan 1 Ylacetate As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science. researchgate.netsorbonne-universite.fr The synthesis of such scaffolds often relies on the use of versatile building blocks that can be elaborated into more complex structures. mdpi.comresearchgate.net While Ethyl azocan-1-ylacetate possesses a pre-formed nitrogen-containing ring, specific examples of its use as a direct precursor for more complex heterocyclic systems, such as fused or spirocyclic architectures, are not prominently featured in the reviewed literature. General methodologies for the synthesis of nitrogen heterocycles are abundant, often employing cascade or multicomponent reactions to build complexity efficiently. researchgate.netmdpi.com However, the specific incorporation of the azocane (B75157) ring from this compound into larger, more intricate heterocyclic frameworks is not a commonly cited synthetic strategy.
Role in the Elaboration of Diverse Organic Scaffolds
The construction of diverse organic scaffolds is a central theme in modern organic chemistry, enabling the exploration of new chemical space for drug discovery and materials science. Building blocks that allow for the introduction of specific structural motifs are highly sought after. The azocane ring of this compound could, in principle, be opened or functionalized to create a variety of acyclic or macrocyclic structures. The ester functionality also provides a point of attachment for further molecular elaboration. Despite this potential, there is a lack of specific research detailing the systematic use of this compound for the elaboration of diverse organic scaffolds.
Utilization in the Design and Synthesis of Ligands for Catalysis (e.g., Chiral Ligands)
Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. researchgate.netresearchgate.net Nitrogen-containing compounds are frequently employed as ligands for a wide range of metal-catalyzed reactions. The synthesis of novel chiral ligands is an active area of research. researchgate.netresearchgate.net While the azocane framework of this compound could potentially be modified to create a chiral ligand, for instance, through the introduction of stereocenters on the ring or by the attachment of a chiral auxiliary to the nitrogen atom, there are no specific reports in the surveyed literature that describe its use for this purpose. The development of chiral ligands often involves multi-step synthetic sequences starting from readily available chiral precursors.
Intermediate in Cascade and Domino Reactions for Multistep Synthesis
Cascade and domino reactions are powerful tools in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation. mdpi.com These reactions often rely on carefully designed substrates that can undergo a sequence of intramolecular transformations. The structure of this compound, with its nucleophilic nitrogen and electrophilic ester carbonyl group, suggests the possibility of its participation in cascade sequences. For example, a reaction could be initiated at the ester, followed by a subsequent cyclization or rearrangement involving the azocane ring. However, specific examples of this compound serving as a key intermediate in such cascade or domino reactions are not documented in the available literature.
Integration into Combinatorial Chemistry Libraries for Material Science or Chemical Probe Development
Combinatorial chemistry is a technique used to rapidly synthesize large libraries of related compounds for screening in drug discovery and materials science. The integration of unique building blocks into these libraries is essential for expanding their structural diversity. This compound, with its distinct azocane core, could theoretically be incorporated into combinatorial libraries. The ester functionality could be used as a point of attachment to a solid support or for reaction with a diverse set of building blocks. Nevertheless, there is no specific evidence in the reviewed literature to suggest that this compound has been utilized in this capacity for the development of material science or chemical probe libraries.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing ethyl azocan-1-ylacetate, and how can purity be validated experimentally?
- Methodological Answer : Synthesis should follow established organic chemistry protocols, such as esterification of azocane derivatives with ethyl acetate precursors under anhydrous conditions. Key steps include refluxing with a catalyst (e.g., sulfuric acid) and purification via fractional distillation or column chromatography. Validate purity using NMR (¹H/¹³C) to confirm molecular structure and HPLC with a polar stationary phase to assess purity (>98%). For novel syntheses, elemental analysis or high-resolution mass spectrometry (HRMS) is critical to confirm molecular composition .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Prioritize thermogravimetric analysis (TGA) for thermal stability and differential scanning calorimetry (DSC) for phase transitions. Measure solubility in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. Density and viscosity can be determined via oscillating U-tube and viscometry, respectively. Cross-reference data with computational predictions (e.g., COSMO-RS) to identify discrepancies between experimental and theoretical values .
Q. What analytical techniques are essential for detecting impurities in this compound?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurities and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile contaminants. Use ion chromatography for ionic residues and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. Validate methods via spike-and-recovery experiments to ensure sensitivity (LOD < 0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data for this compound synthesis under varying catalytic conditions?
- Methodological Answer : Employ design of experiments (DoE) to isolate variables (e.g., catalyst concentration, temperature). Use ANOVA to statistically compare yields across trials. If contradictions persist, conduct in-situ FTIR or Raman spectroscopy to monitor reaction intermediates and identify side reactions. Cross-validate findings with density functional theory (DFT) simulations to explore energy barriers for competing pathways .
Q. What strategies are effective in elucidating the degradation mechanisms of this compound under environmental stressors?
- Methodological Answer : Expose the compound to accelerated aging conditions (e.g., UV light, humidity) and analyze degradation products via LC-QTOF-MS. Pair with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. For mechanistic insights, use isotopic labeling (e.g., deuterated solvents) and track bond cleavage via tandem MS fragmentation patterns. Compare results with computational degradation pathways simulated using software like Gaussian or ORCA .
Q. How should researchers design experiments to assess the biological activity of this compound while minimizing assay interference?
- Methodological Answer : Pre-screen for cytotoxicity using MTT assays on relevant cell lines. For enzyme inhibition studies, employ kinetic assays (e.g., fluorescence-based) with positive/negative controls. Use orthogonal methods (e.g., surface plasmon resonance) to confirm binding affinity. Validate specificity via CRISPR knockouts or competitive inhibition assays. Address solvent interference by testing DMSO/ethanol vehicle effects in dose-response curves .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for handling variability in spectroscopic data for this compound?
- Methodological Answer : Apply principal component analysis (PCA) to cluster spectral datasets and identify outliers. Use bootstrap resampling to estimate confidence intervals for peak intensities. For time-resolved data (e.g., kinetic studies), employ multivariate curve resolution (MCR) to deconvolute overlapping signals. Report uncertainty metrics (e.g., RSD < 5%) and adhere to FAIR data principles for transparency .
Q. How can computational models be validated against experimental data for this compound’s thermodynamic properties?
- Methodological Answer : Compare DFT-derived properties (e.g., Gibbs free energy, enthalpy) with experimental calorimetry data. Calculate root-mean-square deviations (RMSD) to quantify agreement. Use sensitivity analysis to identify force field parameters requiring refinement. Publish raw data and code repositories (e.g., GitHub) to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
